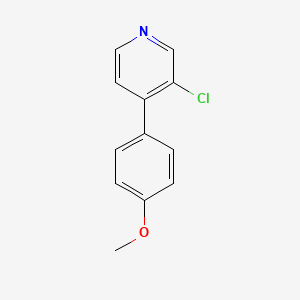

3-Chloro-4-(4-methoxyphenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern organic chemistry. numberanalytics.com Its structure is related to benzene, with one methine group replaced by a nitrogen atom. globalresearchonline.netwikipedia.org This substitution imparts distinct properties, including a dipole moment and basicity, making pyridine and its derivatives highly versatile in a multitude of chemical transformations. wikipedia.orgfiveable.me Pyridine scaffolds are integral components of numerous biologically active compounds, including pharmaceuticals, vitamins, and natural products. numberanalytics.comwikipedia.orgwisdomlib.org For instance, the pyridine ring is found in essential biomolecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. wikipedia.orgfiveable.me In synthetic chemistry, pyridines are widely used as solvents, reagents, and fundamental building blocks for constructing more complex molecules. globalresearchonline.netfiveable.me Their ability to be functionalized at various positions on the ring allows for the generation of diverse molecular architectures with a wide range of applications. nih.gov

Overview of Halogenated and Aryl-Substituted Pyridine Architectures

The introduction of halogen atoms and aryl groups onto the pyridine ring significantly expands its chemical space and utility. Halogenated pyridines, such as chloropyridines, are valuable intermediates in organic synthesis. The chlorine substituent can act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the introduction of various functional groups. chempanda.comwikipedia.orgweimiaobio.com This reactivity is crucial for the construction of complex molecular frameworks.

Aryl-substituted pyridines are a class of compounds that have garnered considerable attention due to their presence in many pharmaceuticals and functional materials. The synthesis of these biaryl structures is often achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds between the pyridine ring and an aryl partner. harvard.eduorganic-chemistry.orgresearchgate.net The combination of a halogenated pyridine with an aryl substituent creates a molecule with both a reactive handle (the halogen) and a functionality that can influence the molecule's steric and electronic properties, as well as its biological activity. eurochlor.org

Rationale for Dedicated Research on 3-Chloro-4-(4-methoxyphenyl)pyridine

The specific compound, this compound, combines the key features of both halogenated and aryl-substituted pyridines. The chlorine atom at the 3-position provides a site for further chemical modification, making it a potentially valuable building block for the synthesis of more complex, polysubstituted pyridines. nih.gov The 4-methoxyphenyl (B3050149) group at the 4-position is a common motif in biologically active molecules, known to influence properties such as metabolic stability and receptor binding.

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its constituent parts. The exploration of this compound would be driven by the desire to create novel molecular scaffolds for drug discovery and materials science. The unique substitution pattern offers the potential for new chemical entities with distinct biological profiles or material properties. Research into its synthesis and reactivity would contribute to the broader understanding of substituted pyridine chemistry and could lead to the discovery of new therapeutic agents or functional materials. The potential for this compound to serve as a key intermediate in the synthesis of biologically active molecules, such as those with antimicrobial or anticancer properties, provides a strong impetus for its study. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 136938-73-7 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Synthesis of this compound

A likely and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds and is widely used for the synthesis of biaryl compounds. harvard.eduorganic-chemistry.org

In a typical procedure, a suitable 3,4-disubstituted pyridine precursor, such as 3-chloro-4-iodopyridine (B48283) or 3-chloro-4-bromopyridine, would be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield and purity of the desired product.

Proposed Reaction Scheme:

Starting Materials: 3-Chloro-4-iodopyridine (or another suitable 4-halopyridine) and 4-methoxyphenylboronic acid. Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. Base: An inorganic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically used to activate the boronic acid. Solvent: A mixture of an organic solvent (e.g., toluene (B28343), 1,4-dioxane, or dimethoxyethane) and water is commonly employed.

The reaction would likely be heated to ensure a reasonable reaction rate. After the reaction is complete, the product would be isolated and purified using standard techniques such as extraction and column chromatography.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

3-chloro-4-(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3 |

InChI Key |

LTOHRABHTMGTCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 4 4 Methoxyphenyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound

Retrosynthetic analysis of 3-Chloro-4-(4-methoxyphenyl)pyridine identifies several key disconnections that form the basis for potential synthetic routes. The most logical and widely employed strategies target the C-C bond between the pyridine (B92270) and the methoxyphenyl ring, and the C-Cl bond at the C-3 position of the pyridine nucleus.

Disconnection 1: C4-Aryl Bond

The primary disconnection is the bond between the C-4 position of the pyridine ring and the C-1 position of the 4-methoxyphenyl (B3050149) group. This approach simplifies the molecule into two key synthons: a 3-chloropyridine (B48278) derivative functionalized at the 4-position and a 4-methoxyphenyl metallic or organoboron species. This strategy directly leads to the application of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming C(sp²)–C(sp²) bonds. The pyridine component could be a 3-chloro-4-halopyridine (e.g., 3-chloro-4-iodopyridine), and the aryl component could be (4-methoxyphenyl)boronic acid or its esters (for Suzuki-Miyaura coupling), a (4-methoxyphenyl)zinc halide (for Negishi coupling), or a (4-methoxyphenyl)trialkylstannane (for Stille coupling).

Disconnection 2: C3-Chloro Bond

An alternative disconnection targets the C-Cl bond. This strategy presupposes the prior formation of the 4-(4-methoxyphenyl)pyridine (B1348650) core. The final step would then be a regioselective chlorination at the C-3 position. This can be challenging due to the electronic nature of the pyridine ring, which is generally deactivated towards electrophilic substitution. wikipedia.orgbeilstein-journals.org Therefore, this route often requires either harsh reaction conditions or a more nuanced functional group interconversion (FGI) strategy, such as a Sandmeyer reaction from a 3-amino-4-(4-methoxyphenyl)pyridine precursor or treatment of a corresponding 3-hydroxypyridine (B118123) with a chlorinating agent like phosphorus oxychloride. mdpi.compatsnap.com

Disconnection 3: Pyridine Ring Formation

A more fundamental approach involves the de novo construction of the substituted pyridine ring itself. This disconnection breaks the molecule down into simpler, acyclic precursors that can be assembled in a single step or a short sequence through multi-component reactions (MCRs). bohrium.comtaylorfrancis.com For instance, a variation of the Hantzsch pyridine synthesis could be envisioned, although achieving the specific 3-chloro-4-aryl substitution pattern directly from simple building blocks can be complex and may require significant optimization. wikipedia.org

These disconnections provide a strategic roadmap, with cross-coupling reactions representing the most direct and versatile approach, while FGI and MCRs offer alternative, albeit potentially more complex, pathways.

Development and Optimization of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several families of reactions have been developed and optimized for the synthesis of 3-chloro-4-arylpyridines and related structures.

Cross-Coupling Strategies for Pyridine Arylation (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing 4-arylpyridines. orgsyn.org These methods offer high yields and excellent functional group tolerance.

Suzuki-Miyaura Coupling : This is arguably the most common method due to the stability, low toxicity, and commercial availability of the boronic acid reagents. nih.govlibretexts.org The reaction couples a 3-chloro-4-halopyridine with a (4-methoxyphenyl)boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov Optimization often involves screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents (e.g., dioxane, toluene (B28343), DMF). mdpi.com

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide. organic-chemistry.org A pyridylzinc halide can be coupled with a 4-methoxy-halobenzene, or more commonly, 3-chloro-4-halopyridine is coupled with a (4-methoxyphenyl)zinc halide. Negishi coupling is known for its high reactivity and tolerance of a wide array of functional groups, often proceeding under mild conditions. orgsyn.orgnih.gov

Stille Coupling : The Stille reaction utilizes an organotin reagent. wikipedia.org It involves coupling 3-chloro-4-halopyridine with (4-methoxyphenyl)trialkylstannane. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts have made it less favored than Suzuki or Negishi couplings in many applications. libretexts.org However, it remains a powerful tool, especially for complex substrates where other methods may fail. Additives like cuprous chloride (CuCl) can accelerate the reaction, particularly for sterically hindered substrates. caltech.edu

Table 1: Comparison of Cross-Coupling Strategies for 4-Arylpyridine Synthesis

| Reaction Type | Arylating Reagent | Typical Catalyst/Ligand | Typical Base | Advantages & Remarks |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Low toxicity, stable reagents, commercially available starting materials. libretexts.org |

| Negishi | Ar-ZnX | Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂ | Not required | High reactivity and functional group tolerance; moisture sensitive reagents. orgsyn.orgorganic-chemistry.org |

| Stille | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Not required | Tolerant of many functional groups, but toxic tin reagents and byproducts. wikipedia.orglibretexts.org |

Directed ortho-Metalation and Electrophilic Quenching Routes

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic and heteroaromatic rings. harvard.eduacs.org The strategy relies on a directing metalating group (DMG) that positions a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond. clockss.org

For the synthesis of this compound, one could envision two primary DoM approaches:

Metalation at C-3: Starting with 4-(4-methoxyphenyl)pyridine, a DMG could be installed at the C-5 position or one could rely on the inherent directing ability of the pyridine nitrogen under specific conditions. Subsequent metalation at C-3 followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide (NCS), hexachloroethane) would yield the target compound.

Metalation at C-4: A substrate like 3-chloropyridine can be metalated at the C-4 position using a hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to prevent nucleophilic addition to the ring. clockss.orgrsc.org The resulting organolithium species can then be quenched with an electrophile capable of introducing the 4-methoxyphenyl group, such as a reactive derivative of anisole (B1667542) or a suitable palladium-catalyzed cross-coupling following a transmetalation step.

Multi-Component Reactions (MCRs) Incorporating the Pyridine Core

MCRs offer an atom-economical and efficient route to complex molecules from simple starting materials in a single synthetic operation. bohrium.comnih.gov While classical methods like the Hantzsch synthesis are well-established for dihydropyridines, modern variations allow for the direct synthesis of fully aromatized and highly substituted pyridines. wikipedia.orgnih.gov

A potential MCR strategy for a 3-chloro-4-arylpyridine core could involve a [2+2+1+1] or [3+2+1] disconnection approach. taylorfrancis.com For example, a one-pot reaction could bring together an enamine, a β-keto ester, an aldehyde, and an ammonia (B1221849) source. To incorporate the specific substituents of the target molecule, tailored starting materials would be required, such as a chlorinated β-keto ester and 4-methoxybenzaldehyde. The complexity and regiochemical control required for this specific target make this a less common but potentially powerful approach if optimized.

Halogenation and Functional Group Interconversion Strategies

This section focuses on introducing the chlorine atom at the C-3 position as a distinct step.

Electrophilic Halogenation : Direct electrophilic chlorination of 4-(4-methoxyphenyl)pyridine is challenging. The pyridine ring is electron-deficient and generally requires harsh conditions for electrophilic substitution. youtube.com Furthermore, the reaction may lack regioselectivity, potentially yielding a mixture of isomers.

Functional Group Interconversion (FGI) : FGI provides a more controlled method for introducing the chlorine atom. imperial.ac.uk A common and effective strategy is the Sandmeyer reaction. This would involve the synthesis of 3-amino-4-(4-methoxyphenyl)pyridine, followed by diazotization with a nitrite (B80452) source (e.g., NaNO₂) in the presence of hydrochloric acid and a copper(I) chloride catalyst to install the chloro group at C-3. Another viable FGI route is the conversion of a 3-hydroxy-4-(4-methoxyphenyl)pyridine into the desired 3-chloro derivative using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). patsnap.com

Catalytic Systems and Ligand Design for Enhanced Efficiency

The success of cross-coupling reactions for pyridine arylation is highly dependent on the choice of the catalytic system. The catalyst typically consists of a palladium precursor and a supporting ligand.

Catalysts : Palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) precursors such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or [PdCl₂(dppf)] are commonly used. nih.govacs.org The active Pd(0) species is either used directly or generated in situ from the Pd(II) salt.

Ligand Design : Ligands are critical as they stabilize the palladium center, influence its reactivity, and control the selectivity of the reaction. For pyridine substrates, which can sometimes act as catalyst poisons, the choice of ligand is paramount.

Phosphine (B1218219) Ligands : Simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) are widely used. However, for challenging couplings involving less reactive halides (e.g., chlorides) or sterically hindered substrates, more electron-rich and bulky phosphine ligands are required. These include tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands promote the oxidative addition step and facilitate the reductive elimination to release the final product. researchgate.net

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable complexes with palladium and often exhibit high catalytic activity, even at low catalyst loadings, for the coupling of challenging substrates like aryl chlorides.

Table 2: Representative Catalytic Systems for Pyridine Arylation

| Catalyst/Precursor | Ligand | Reaction Type | Typical Substrates | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Suzuki, Stille, Negishi | Aryl bromides/iodides | Commercially available, standard, all-in-one catalyst. mdpi.com |

| Pd(OAc)₂ | SPhos or XPhos | Suzuki, Negishi | Aryl chlorides/bromides | High activity for unreactive substrates, bulky ligand prevents catalyst deactivation. |

| Pd₂(dba)₃ | P(t-Bu)₃ | Suzuki, Negishi | Sterically hindered substrates | Electron-rich, bulky ligand enhances catalytic turnover. |

| PdCl₂(dppf) | dppf (integral) | Suzuki | Aryl bromides/iodides | Good for a wide range of substrates, stable complex. nih.gov |

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the reaction mechanisms for the formation of the crucial C-C bond between the pyridine and the phenyl rings in this compound is fundamental for optimizing synthetic protocols and achieving higher yields. The synthesis predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. Mechanistic studies of these reactions, though often general to aryl-aryl bond formation, provide critical insights applicable to the specific synthesis of this target compound.

The catalytic cycle for these transformations is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex in the presence of a base. nih.gov The mechanism for the synthesis of this compound, typically from a dihalo-pyridine precursor like 3,4-dichloropyridine (B130718) or 3-chloro-4-iodopyridine (B48283) and 4-methoxyphenylboronic acid, follows a well-established catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 3-chloro-4-iodopyridine) to a low-valent palladium(0) complex (L_nPd^0). This step involves the cleavage of the carbon-halogen bond (typically C-I or C-Br, as C-Cl bonds are less reactive) and the formation of a new palladium(II) intermediate (Ar-Pd^(II)-X). wikipedia.orguwindsor.ca The reactivity order for the halide is generally I > OTf > Br >> Cl. wikipedia.org The choice of phosphine ligands on the palladium catalyst is crucial as it modulates the reactivity and stability of the metal center. nih.gov

Transmetalation: This is the characteristic step of the Suzuki-Miyaura reaction. nih.gov It involves the transfer of the 4-methoxyphenyl group from the organoboron reagent to the palladium(II) complex. For this transfer to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nih.govorganic-chemistry.org

Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (the 3-chloropyridyl and the 4-methoxyphenyl) are coupled to form the final product, this compound. This process simultaneously regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Table 1: Catalytic Cycle of Suzuki-Miyaura Coupling for this compound Synthesis

| Step | Description | Key Transformation |

|---|---|---|

| 1. Oxidative Addition | A Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine. | L₂Pd(0) + (3-Chloro)C₅H₃N-X → (3-Chloro)C₅H₃N-Pd(II)(X)L₂ |

| 2. Transmetalation | The 4-methoxyphenyl group is transferred from the activated boronic acid to the Pd(II) complex. | (3-Chloro)C₅H₃N-Pd(II)(X)L₂ + (4-MeOPh)B(OH)₂ + Base → (3-Chloro)C₅H₃N-Pd(II)(4-MeOPh)L₂ |

| 3. Reductive Elimination | The C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst. | (3-Chloro)C₅H₃N-Pd(II)(4-MeOPh)L₂ → this compound + L₂Pd(0) |

Mechanistic Aspects of the Negishi Coupling

The Negishi coupling offers an alternative route, coupling an organic halide with an organozinc compound. wikipedia.orgorganic-chemistry.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Table 2: Comparison of Key Mechanistic Features: Suzuki-Miyaura vs. Negishi Coupling

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboronic acid or ester | Organozinc halide |

| Activation Requirement | Requires activation by a base to form a boronate "ate" complex. organic-chemistry.org | Generally does not require a base for activation; highly reactive. researchgate.net |

| Byproducts | Boron-based inorganic salts. | Zinc-based inorganic salts. |

| Functional Group Tolerance | Generally very high, though sensitive to strong bases. | High, particularly tolerant of various functional groups. researchgate.netwikipedia.org |

Reactivity and Transformational Chemistry of 3 Chloro 4 4 Methoxyphenyl Pyridine

Nucleophilic Aromatic Substitution at the Pyridine (B92270) C-Cl Bond

The chlorine atom at the C-3 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom in the pyridine ring lowers the electron density at the ortho (C-2, C-6) and para (C-4) positions, which in turn activates halogens at these sites for nucleophilic attack. While a halogen at C-3 is less activated than one at C-2 or C-4, substitution is still feasible, often requiring more forcing conditions. elsevierpure.com The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, and its stability influences the reaction rate. elsevierpure.com

Common nucleophiles such as amines, alkoxides, and thiolates can displace the chloride. For instance, reactions with various primary and secondary amines can be performed to introduce new C-N bonds, a common strategy in the synthesis of pharmaceutical analogues. nih.gov Similarly, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or DMF would yield the corresponding 3-methoxy derivative. The reactivity in these SNAr reactions can be enhanced in related pyridinium (B92312) salts, where the positive charge on the nitrogen atom further activates the ring towards nucleophilic attack. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions of the Pyridine Halide

The C-Cl bond serves as an effective handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides but can be effectively utilized with appropriate catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands. wikipedia.orglibretexts.org

The formation of new carbon-carbon bonds from the 3-chloro-4-(4-methoxyphenyl)pyridine core can be achieved through several established cross-coupling protocols.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne. organic-chemistry.orgwikipedia.org The process typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov For less reactive aryl chlorides, copper-free conditions with highly active palladium catalysts may also be employed. nih.govlibretexts.org This method allows for the introduction of various substituted alkynyl moieties at the C-3 position.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination. wikipedia.org This transformation is valuable for synthesizing stilbene (B7821643) analogues and other vinyl-substituted pyridines.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the nucleophilic partner and is catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org It is particularly effective for creating C-C bonds with a wide range of alkyl, vinyl, or aryl groups. wikipedia.orgnrochemistry.com The high reactivity of the Grignard reagent often allows for the coupling of less reactive aryl chlorides under milder conditions compared to other methods. organic-chemistry.org

Table 1: Examples of C-C Cross-Coupling Reactions on Related Chloropyridine Systems

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Kumada | 2,4-dichloropyridine | 2-Pyridyl-MgBr | Pd/IPr | THF, rt | 2-chloro-4-(2-pyridyl)pyridine | Good | organic-chemistry.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et2NH, DMF, rt | Aryl-Alkyne | High | researchgate.net |

| Heck | 4-Chlorotoluene | Styrene | Pd(dba)2 / P(t-Bu)3 | K3PO4, dioxane, 120°C | 4-Methylstilbene | 98% | researchgate.net |

Palladium- and copper-catalyzed methods are also pivotal for forging carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This is a powerful and versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and a vast range of primary and secondary amines, anilines, or N-heterocycles. wikipedia.orgchemeurope.com The reaction typically employs a palladium precursor and a sterically hindered phosphine ligand. nih.gov Studies have shown that even unactivated chloropyridines can undergo this coupling with high efficiency, making it a key method for derivatizing the 3-position of the title compound with nitrogen-based nucleophiles. nih.govacs.org

Ullmann Ether Synthesis: The traditional Ullmann condensation uses copper or copper salts to couple aryl halides with alcohols or phenols to form diaryl or alkyl aryl ethers. wikipedia.orgorganic-chemistry.org The reaction often requires high temperatures and polar solvents. wikipedia.org While modern ligand-assisted protocols have improved the scope and conditions, the coupling of chloropyridines can be challenging. For example, some studies have reported that the Ullmann coupling of 3-chloropyridine (B48278) with amines can be ineffective under certain conditions, suggesting that palladium-catalyzed methods like the Buchwald-Hartwig amination may be more reliable for this substrate. nih.gov

Table 2: Examples of C-N and C-O Cross-Coupling Reactions

| Coupling Reaction | Aryl Halide Substrate | Nucleophile | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 3-Chloropyridine | Morpholine | Pd(dba)2 / Hindered Phosphine Ligand | NaOtBu, Toluene (B28343) | Aryl Amine | High | nih.gov |

| Buchwald-Hartwig | 4-Chlorophenyl tosylate | Piperidine | Pd-PEPPSI-IPr(NMe2)2 | tAmOH, 90°C | Aryl Amine | 96% | acs.org |

| Ullmann Ether Synthesis | 4-Chloronitrobenzene | Phenol (B47542) | Cu catalyst | KOH, High Temp | Diaryl Ether | Good | wikipedia.org |

| Ullmann Amination | Aryl Iodide | Aniline | CuI / Ligand | t-BuOK, DES, 100°C | Diaryl Amine | 60-97% | nih.gov |

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

While the pyridine ring is deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom, the pendant 4-methoxyphenyl (B3050149) ring is highly activated. libretexts.orgwikipedia.org The methoxy (B1213986) group is a strong electron-donating group and directs incoming electrophiles to the ortho and para positions. Since the para position (C-4') is occupied by the pyridine ring, electrophilic attack will occur exclusively at the two equivalent ortho positions (C-3' and C-5').

Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ in acetic acid), and Friedel-Crafts acylation or alkylation can be performed selectively on the phenyl ring without affecting the pyridine core. nih.gov This regioselectivity allows for the introduction of a wide range of functional groups onto the phenyl moiety, further expanding the chemical diversity of derivatives accessible from the parent compound.

Functional Group Transformations of the Methoxy Moiety

The methoxy group itself is a site for chemical modification. The most common transformation is ether cleavage to reveal the corresponding phenol, 4-(3-chloropyridin-4-yl)phenol. This demethylation can be achieved using various reagents. Strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) are classic reagents for this purpose.

More recently, chemoselective methods have been developed. For example, L-selectride has been shown to be effective for the demethylation of methoxypyridine derivatives, offering a milder alternative that may be more compatible with other functional groups in the molecule. elsevierpure.com The resulting phenol is a valuable intermediate, as it can be further functionalized through O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.

Chemo-, Regio-, and Stereoselective Functionalization Studies

Achieving selectivity in the functionalization of polysubstituted heteroaromatics is a significant challenge in synthetic chemistry. For this compound, several advanced strategies have been developed for related systems to control the site of reaction.

One notable approach involves the generation of a 3,4-pyridyne intermediate from a 3-chloropyridine precursor. nih.gov This highly reactive intermediate can be formed by treating a suitably substituted 3-chloropyridine with a strong base. The pyridyne then undergoes regioselective addition of a nucleophile, such as a Grignard reagent, predominantly at the C-4 position. The resulting 3-pyridyl organometallic species can then be trapped with an electrophile. nih.gov This sequence allows for the controlled, sequential introduction of two different substituents at the C-3 and C-4 positions. A study demonstrated this strategy by reacting 3-chloro-2-ethoxypyridine (B70323) with 4-methoxyphenylmagnesium bromide (AnMgBr) to generate a pyridyne, which then adds the Grignard reagent regioselectively to form a 3-pyridylmagnesium species that can be quenched. nih.gov

Another strategy to control regioselectivity is the use of blocking groups. For instance, a method for the selective C-4 alkylation of pyridines has been developed where the nitrogen is first converted into a pyridinium salt with a maleate-derived blocking group. chemrxiv.org This directs a subsequent Minisci-type radical alkylation exclusively to the C-4 position. After the reaction, the blocking group can be easily removed. Such a strategy could be adapted to selectively functionalize the C-4 position of a 3-chloropyridine before performing chemistry at the C-Cl bond, offering a powerful tool for programmed synthesis. chemrxiv.org

Computational and Theoretical Investigations of 3 Chloro 4 4 Methoxyphenyl Pyridine

Quantum Chemical Calculations for Electronic Structure Elucidation (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's stability and reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier molecular orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity.

For 3-Chloro-4-(4-methoxyphenyl)pyridine, theoretical calculations would likely reveal the localization of the HOMO and LUMO. The HOMO is expected to have significant contributions from the electron-rich 4-methoxyphenyl (B3050149) ring, particularly the oxygen atom of the methoxy (B1213986) group and the aromatic ring itself. The LUMO, conversely, is anticipated to be predominantly localized on the electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing chloro and nitrogen atoms.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and would require specific DFT calculations to be confirmed.

Charge Distribution and Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. In contrast, the hydrogen atoms and the area around the carbon atom bonded to the chlorine would likely show a positive electrostatic potential.

Conformational Analysis and Energy Minima Identification

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. This compound possesses rotational freedom around the single bond connecting the pyridine and methoxyphenyl rings. This rotation leads to different spatial arrangements, or conformers, each with a distinct energy.

Computational methods can be used to perform a systematic scan of the potential energy surface by varying the dihedral angle between the two aromatic rings. This process allows for the identification of the global energy minimum, which corresponds to the most stable conformer, as well as any local energy minima and the energy barriers between them. The most stable conformation is likely to be a non-planar arrangement to minimize steric hindrance between the ortho-hydrogens of the two rings.

Reaction Pathway Elucidation and Transition State Analysis of Key Transformations

Theoretical chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, computational studies could elucidate the pathways of various reactions, such as nucleophilic aromatic substitution of the chlorine atom or electrophilic substitution on either of the aromatic rings. By calculating the activation energies for different possible pathways, one could predict the most likely reaction products under specific conditions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are often performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent.

In an MD simulation of this compound, the interactions between the solute molecule and a large number of explicit solvent molecules would be simulated over time. This approach allows for the investigation of how the solvent influences the conformational preferences and dynamic motions of the molecule. For instance, the polarity of the solvent could affect the rotational barrier between the two rings. MD simulations can also provide insights into solvation energies and the structure of the solvent shell around the molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying a compound. For this compound, these predictions can include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This information helps in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: The electronic transitions and their corresponding absorption wavelengths and oscillator strengths can be predicted using time-dependent DFT (TD-DFT). This helps in understanding the origin of the observed UV-Vis absorption bands.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Chloro 4 4 Methoxyphenyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms.

¹H, ¹³C, and Heteronuclear NMR Experiments (e.g., COSY, HSQC, HMBC)

The structural backbone of 3-Chloro-4-(4-methoxyphenyl)pyridine would be mapped out using a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methoxyphenyl ring. The protons on the pyridine ring (at positions 2, 5, and 6) would appear as a complex splitting pattern, while the protons on the methoxyphenyl ring would show a characteristic AA'BB' system (two doublets). The methoxy (B1213986) group would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of their electronic environment (e.g., carbons attached to chlorine or oxygen would be downfield).

2D NMR: To confirm connectivity, experiments like Correlation Spectroscopy (COSY) would show correlations between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) would link each proton to its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 4-methoxyphenyl (B3050149) group to the C4 position of the pyridine ring.

While these experiments are standard for structural confirmation, specific, published spectral data including chemical shifts and coupling constants for this compound could not be located.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: This table is predictive and not based on experimental data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyridine) | ~8.5 | s |

| H-5 (Pyridine) | ~7.4 | d |

| H-6 (Pyridine) | ~8.4 | d |

| H-2'/H-6' (Phenyl) | ~7.3 | d |

| H-3'/H-5' (Phenyl) | ~7.0 | d |

Stereochemical Information from NOE/ROESY Studies

Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) spectroscopy is used to determine the spatial proximity of atoms. For this compound, these experiments would be key in confirming the connectivity and conformation, particularly the rotational orientation of the phenyl ring relative to the pyridine ring. An NOE correlation would be expected between the pyridine protons at positions 5 and/or 3 and the phenyl protons at positions 2' and 6'. No published NOE/ROESY studies for this specific compound were found.

Detailed Analysis of Infrared (IR) and Raman Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and strong C-O stretching bands for the methoxy ether group. The C-Cl stretch would also be present, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings that are often weak in the IR spectrum.

A complete assignment of vibrational modes would typically be supported by computational calculations (e.g., using Density Functional Theory, DFT). However, no experimental IR or Raman spectra for this compound have been published.

Interactive Data Table: Expected IR Absorption Bands Note: This table is predictive and not based on experimental data.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=C/C=N Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether) | 1250-1050 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. A key structural parameter would be the dihedral angle between the pyridine and phenyl rings, which indicates the degree of twisting in the molecule. Furthermore, this analysis would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking. No crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore would not be analyzed by chiroptical spectroscopy methods like circular dichroism (CD). However, if chiral derivatives were to be synthesized (for example, through the introduction of a chiral center in a substituent), chiroptical spectroscopy would be a critical tool. It would be used to determine the enantiomeric purity and, often in conjunction with computational chemistry, the absolute configuration of the chiral molecule. As no chiral derivatives are discussed or characterized in the available literature, this section remains hypothetical for the specified compound.

Exploration of Advanced Applications and Chemical Derivatives of 3 Chloro 4 4 Methoxyphenyl Pyridine

Utilization as a Key Building Block in Complex Molecular Synthesis

The unique arrangement of a reactive chloro-substituent, a pyridine (B92270) ring, and a methoxyphenyl group makes 3-Chloro-4-(4-methoxyphenyl)pyridine a valuable precursor for a variety of complex chemical structures. Its utility is particularly evident in the synthesis of novel heterocyclic systems and architecturally complex organic scaffolds.

Precursor for Novel Heterocyclic Ring Systems

The reactivity of the chlorine atom on the pyridine ring allows for its displacement or for the generation of reactive intermediates, which can then be used to construct new heterocyclic frameworks. A notable strategy involves the formation of pyridyne intermediates from chloropyridine precursors. For instance, related 3-chloropyridine (B48278) derivatives can undergo regioselective lithiation and subsequent elimination to form a highly reactive 3,4-pyridyne. This intermediate can then be trapped with various nucleophiles to introduce new functional groups and build more complex heterocyclic systems.

One such approach involves the regioselective difunctionalization of 3-chloropyridines. acs.orgnih.gov While not starting directly from this compound, the methodology is highly relevant. For example, a related compound, 3-chloro-2-ethoxypyridine (B70323), can be treated with n-butyllithium followed by an arylmagnesium bromide, such as one containing a 4-methoxyphenyl (B3050149) group, to generate a 3,4-pyridyne intermediate. acs.orgnih.gov This intermediate can then react with a variety of electrophiles to yield highly substituted pyridines. acs.orgnih.gov This demonstrates a powerful method for creating novel heterocyclic systems where the core pyridine structure is elaborated with multiple, strategically placed substituents.

The chloro group itself is a versatile handle for forming new rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to form new carbon-carbon bonds by coupling the chloropyridine with various boronic acids. nih.govresearchgate.net This allows for the fusion of additional aromatic or heterocyclic rings onto the pyridine core. Similarly, Buchwald-Hartwig amination can be used to introduce nitrogen-based nucleophiles, leading to the formation of nitrogen-containing heterocycles. nih.gov

Intermediate in the Synthesis of Architecturally Complex Organic Scaffolds

The ability to selectively functionalize the pyridine ring at multiple positions makes this compound a valuable intermediate in the synthesis of architecturally complex organic scaffolds. The generation of poly-substituted pyridines is a key step in the construction of molecules with defined three-dimensional structures.

The previously mentioned pyridyne chemistry is a prime example of how this compound can serve as a building block for complex scaffolds. acs.orgnih.gov The sequential and regioselective introduction of different substituents allows for the creation of intricate substitution patterns on the pyridine ring. This methodology has been applied to the synthesis of a key intermediate for (±)-paroxetine, a complex pharmaceutical agent, highlighting the utility of this approach in creating architecturally complex molecules. acs.org

Furthermore, the methoxyphenyl group can also be modified. The methoxy (B1213986) group can be cleaved to a phenol (B47542), which can then be used as a handle for further functionalization, such as etherification or esterification, adding another layer of complexity to the potential scaffolds. The combination of reactions at the chloro-position, the pyridine nitrogen, and the methoxyphenyl group provides a rich chemical space for the design and synthesis of novel and complex organic molecules.

Table 1: Key Reactions for the Functionalization of this compound and its Analogs

| Reaction Type | Reagents and Conditions | Resulting Transformation | Relevance to Complex Scaffolds |

| Pyridyne Formation and Trapping | 1. n-BuLi, THF, -78 °C 2. RMgX 3. Heat | Formation of a 3,4-pyridyne intermediate followed by nucleophilic addition. | Creation of highly substituted pyridine cores. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Replacement of the chloro group with an aryl group. | Building biaryl and poly-aryl structures. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Replacement of the chloro group with a nitrogen-based nucleophile. | Introduction of nitrogen-containing moieties and formation of N-heterocycles. |

| Ether Cleavage | BBr₃ or HBr | Conversion of the methoxy group to a hydroxyl group. | Provides a new site for functionalization. |

Potential in Materials Science and Supramolecular Chemistry

The structural and electronic properties of this compound suggest its potential for applications in materials science and supramolecular chemistry. The pyridine nitrogen can act as a ligand for metal ions, the aromatic rings can engage in π-stacking interactions, and the chloro-substituent can be used as a reactive site for polymerization.

Monomer for the Synthesis of Advanced Polymeric Materials (e.g., Conjugated Polymers)

Conjugated polymers containing pyridine units are of interest for their electronic and optical properties, with applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The chloro-substituent on this compound could potentially serve as a reactive site for polymerization through cross-coupling reactions.

For example, Yamamoto or Kumada catalyst-transfer polycondensation could be envisioned, where the chloro-substituent participates in the formation of a polymer backbone. Direct arylation polymerization is another modern technique that could be applicable, creating a polymer chain by forming C-C bonds between the pyridine ring and other aromatic monomers. rsc.org The presence of the methoxyphenyl group would influence the solubility and electronic properties of the resulting polymer. The substitution pattern of the pyridine ring would create a non-linear, kinked polymer backbone, which can affect the material's morphology and electronic conjugation. nih.gov

Ligand Design for Organometallic Catalysis and Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for a wide range of metal ions. rsc.org The electronic properties of the ligand, and thus its coordination behavior, can be tuned by the substituents on the pyridine ring. The electron-donating methoxyphenyl group and the electron-withdrawing chloro group would have opposing effects, leading to a nuanced electronic character.

This molecule could serve as a monodentate ligand or be incorporated into more complex polydentate ligand frameworks. For instance, the chloro-substituent could be replaced with a phosphine (B1218219) group via a cross-coupling reaction, creating a bidentate P,N-ligand. Such ligands are widely used in organometallic catalysis for reactions such as hydrogenation, hydroformylation, and cross-coupling. nih.gov The specific steric and electronic environment provided by the 4-(4-methoxyphenyl) substituent could influence the activity and selectivity of a metal catalyst bearing this ligand.

Components in Self-Assembled Systems and Frameworks

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct large, ordered structures. The different functional groups on this compound make it a promising candidate for use as a building block in self-assembled systems.

The pyridine nitrogen is a key functional group for metal-directed self-assembly, forming coordination bonds with metal ions to create discrete metallosupramolecular architectures or extended metal-organic frameworks (MOFs). acs.orgnih.gov The methoxyphenyl group can participate in π-π stacking interactions and can also be a site for hydrogen bonding if the methoxy group is converted to a hydroxyl group. By designing appropriate complementary molecules, it is conceivable that this compound could be incorporated into liquid crystals, gels, or crystalline porous materials with interesting functional properties.

Table 2: Potential Material Science Applications and Relevant Molecular Features

| Application Area | Key Molecular Feature(s) | Potential Outcome |

| Conjugated Polymers | Chloro-substituent (for polymerization), Pyridine and methoxyphenyl groups | Materials with tailored electronic and optical properties for devices. |

| Organometallic Catalysis | Pyridine nitrogen (for metal coordination), Tunable electronics | Catalysts with unique selectivity and activity. |

| Supramolecular Assembly | Pyridine nitrogen (metal coordination), Aromatic rings (π-stacking) | Formation of ordered materials like MOFs, liquid crystals, or functional gels. |

Mechanistic Probes in Biochemical Research (focused on binding mode and structural interactions, not biological activity)

The utility of a molecule as a mechanistic probe in biochemical research lies in its ability to interact with biological targets in a specific and detectable manner, thereby providing insights into binding events and structural dynamics. While specific studies employing this compound as a mechanistic probe are not extensively documented, its structural features suggest its potential in this capacity. The analysis of its potential binding modes and structural interactions can be inferred from studies of analogous substituted pyridine derivatives.

The core pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand complexes. The chlorine atom at the 3-position introduces a region of electron density and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition. The 4-(4-methoxyphenyl) group provides a significant hydrophobic surface for van der Waals interactions and potential π-π stacking with aromatic residues in a protein's binding pocket. Furthermore, the methoxy group's oxygen atom can also serve as a hydrogen bond acceptor.

To function effectively as a mechanistic probe, derivatives of this compound could be synthesized with reporter groups. For instance, the incorporation of a fluorescent tag or a radioisotope would allow for the visualization and quantification of binding to a target protein.

Table 1: Potential Structural Interactions of this compound with a Hypothetical Protein Binding Pocket

| Structural Feature of Compound | Potential Interacting Residue/Motif in Protein | Type of Interaction |

| Pyridine Nitrogen | Amide backbone of amino acids (e.g., Gly, Ser) | Hydrogen Bond (Acceptor) |

| Chlorine Atom | Electron-deficient atoms (e.g., backbone carbonyls) | Halogen Bond |

| 4-Methoxyphenyl Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | π-π Stacking, Hydrophobic Interactions |

| Methoxy Group Oxygen | Hydrogen bond donors (e.g., side chains of Asn, Gln) | Hydrogen Bond (Acceptor) |

The understanding of these potential interactions is foundational for interpreting data from biochemical assays and for guiding the design of more potent and selective molecules.

Design and Synthesis of Analogs for Structure-Property Relationship Studies

The systematic modification of a lead compound to understand how changes in its structure affect its properties is a fundamental practice in medicinal chemistry known as Structure-Property Relationship (SPR) studies. For this compound, a focused analog design and synthesis program could provide invaluable data on the chemical features crucial for its desired (but as of now, hypothetical) biological activity or physicochemical properties.

The synthesis of 3,4-disubstituted pyridines can be achieved through various established synthetic methodologies. A common approach involves the use of cross-coupling reactions, such as the Suzuki or Stille coupling, on a di-halogenated pyridine precursor. For instance, a 3,4-dichloropyridine (B130718) could be selectively coupled with 4-methoxyphenylboronic acid to install the aryl group at the 4-position, followed by retention of the chlorine at the 3-position.

A systematic SPR study would involve the synthesis of a library of analogs where each of the key structural motifs of this compound is independently modified.

Key Areas for Modification:

Modification of the 4-Aryl Group: The methoxy substituent on the phenyl ring could be moved to the ortho- or meta-positions, or replaced with other functional groups such as hydroxyl, alkyl, or trifluoromethyl groups. This would probe the electronic and steric requirements of this part of the molecule.

Replacement of the 3-Chloro Group: The chlorine atom could be substituted with other halogens (F, Br, I) to investigate the role of halogen bonding and atomic size. Alternatively, it could be replaced with small alkyl or cyano groups to explore steric and electronic effects.

Table 2: Proposed Analogs of this compound for Structure-Property Relationship Studies

| Analog | Modification from Parent Compound | Rationale for Synthesis |

| 3-Chloro-4-(4-hydroxyphenyl)pyridine | Replacement of methoxy with hydroxyl | To probe the effect of a hydrogen bond donor. |

| 3-Chloro-4-(4-fluorophenyl)pyridine | Replacement of methoxy with fluorine | To investigate the impact of a strong electron-withdrawing group. |

| 3-Bromo-4-(4-methoxyphenyl)pyridine | Replacement of chlorine with bromine | To study the influence of a different halogen on potential halogen bonding. |

| 3-Cyano-4-(4-methoxyphenyl)pyridine | Replacement of chlorine with a cyano group | To introduce a strong hydrogen bond acceptor and alter electronic properties. |

The synthesis and subsequent evaluation of such analogs would generate a comprehensive dataset to build a robust structure-property relationship model. This model would be instrumental in guiding the future design of molecules based on the this compound scaffold with optimized properties for specific applications.

Future Directions and Emerging Research Avenues for 3 Chloro 4 4 Methoxyphenyl Pyridine

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of multi-substituted pyridines is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of renewable resources. researchgate.netnih.gov Traditional methods for creating the core structure of 3-Chloro-4-(4-methoxyphenyl)pyridine, often involving transition-metal-catalyzed cross-coupling reactions like the Suzuki or Stille reactions, are being re-evaluated to minimize their environmental impact. nih.govorganic-chemistry.org

Future research will focus on several key areas:

Greener Solvents: Moving away from conventional organic solvents towards water, or biodegradable ionic liquids designed from nicotinic acid or pyridine (B92270) precursors. researchgate.netrsc.org Some functionalized pyridines can be used in biphasic systems, allowing for simple phase-separation and recycling of the solvent. biosynce.com

Catalyst Optimization: Developing more efficient and recyclable catalysts. This includes using palladium-pyridine complexes that improve reaction efficiency and selectivity, thereby reducing the amount of precious metal catalyst needed and minimizing by-product formation. biosynce.com Homogeneous catalysts that are difficult to separate from reaction mixtures are being replaced with heterogeneous or recoverable systems. nih.govrsc.org

Alternative Energy Sources: Employing microwave irradiation or ultrasonic synthesis can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. nih.govrasayanjournal.co.inacs.org One-pot, multicomponent reactions (MCRs), which combine several synthetic steps into a single operation, represent a highly efficient and atom-economical approach to building complex pyridine structures. acs.orgtandfonline.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Substituted Pyridines

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like toluene (B28343) or THF. | Employs water, supercritical fluids, or biodegradable ionic liquids. researchgate.netrsc.org |

| Catalysts | May use high loadings of precious metal catalysts (e.g., Palladium) with difficult recovery. | Focuses on low-loading, high-efficiency catalysts, heterogeneous catalysts for easy separation, or metal-free organocatalysts. biosynce.comrasayanjournal.co.in |

| Energy | Relies on prolonged heating using conventional methods. | Utilizes energy-efficient methods like microwave irradiation or sonication to accelerate reactions. rasayanjournal.co.inacs.org |

| Process | Often involves multiple, sequential steps with intermediate purification. | Favors one-pot, multicomponent reactions (MCRs) to improve atom economy and reduce waste. acs.orgtandfonline.com |

| Byproducts | Can generate significant amounts of toxic waste. | Designed to minimize waste, with water often being the only byproduct. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages in safety, reproducibility, and scalability. mpg.deacs.org The integration of these systems with automated platforms is revolutionizing the synthesis of complex molecules, including heterocyclic compounds. durham.ac.ukbohrium.com

For the synthesis of this compound, this technology offers several promising avenues:

Enhanced Process Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mpg.debohrium.com

Safety and Scalability: The small reactor volumes make it safer to handle hazardous reagents or perform highly exothermic reactions. Scaling up production is achieved by running the system for longer, not by using larger, potentially more dangerous reactors. durham.ac.uksci-hub.se

Automated Library Synthesis: Automated flow platforms can be programmed to synthesize a library of derivatives around the this compound core by systematically varying starting materials. syrris.comnih.gov This accelerates the drug discovery process by rapidly generating a diverse set of compounds for screening. durham.ac.uk

Table 2: Advantages of Flow Chemistry for Pyridine Synthesis

| Advantage | Description |

|---|---|

| Improved Safety | Small reaction volumes minimize the risk associated with hazardous materials and exothermic reactions. sci-hub.se |

| Enhanced Yield & Selectivity | Precise control over temperature, mixing, and reaction time leads to cleaner reactions and higher yields. acs.org |

| Rapid Optimization | Automated systems can quickly screen a wide range of conditions to find the optimal parameters. bohrium.com |

| Seamless Scalability | Production is scaled by extending the run time, avoiding the need for re-optimization in larger reactors. durham.ac.uk |

| Integration of Technologies | Easily combined with other technologies like photochemistry, electrochemistry, and in-line analysis. acs.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

In the context of this compound, AI can be applied to:

Reaction Optimization: Deep learning models can predict the optimal catalyst, solvent, temperature, and reagent ratios for the key cross-coupling step, maximizing yield and minimizing experimental effort. acs.orgrsc.org ML algorithms integrated with robotic platforms can create "self-driving labs" that autonomously optimize reactions. beilstein-journals.org

Retrosynthesis Planning: AI-powered tools can propose multiple synthetic pathways to the target molecule, breaking it down into simpler, commercially available precursors. engineering.org.cnacs.org This can uncover more efficient or cost-effective routes that a human chemist might overlook.

Discovery of New Reactions: By learning the underlying rules of chemical reactivity, ML models can help identify entirely new ways to functionalize the pyridine scaffold, expanding the accessible chemical space. escholarship.orgdigitellinc.com

Table 3: Applications of AI/ML in the Synthesis of Pyridine Derivatives

| AI/ML Application | Description | Potential Impact on Synthesis |

|---|---|---|

| Reaction Prediction | Predicts the major product(s) and yield of a reaction given the reactants and conditions. beilstein-journals.org | Reduces failed experiments and accelerates the discovery of viable reaction conditions. |

| Condition Optimization | Suggests optimal parameters (e.g., temperature, catalyst, solvent) to maximize yield or selectivity. acs.orgrsc.org | Improves process efficiency and reduces resource consumption. |

| Retrosynthesis | Proposes synthetic routes to a target molecule from simple starting materials. nih.govcbirt.net | Accelerates synthesis design and identifies novel, more efficient pathways. |

| Catalyst Design | Identifies promising new catalyst structures for specific transformations. digitellinc.com | Leads to the development of more active, selective, and sustainable catalysts. |

Exploration of Novel Reactivity Modalities and Activation Strategies

While cross-coupling reactions are the workhorse for synthesizing the core of this compound, future research will focus on novel methods to further functionalize this scaffold. The direct functionalization of carbon-hydrogen (C-H) bonds is a particularly active area, as it avoids the need for pre-functionalized starting materials, making syntheses more efficient and atom-economical. rsc.org

Key emerging strategies applicable to the pyridine ring include:

Distal C-H Functionalization: While the C-H bonds closest to the nitrogen atom (C2 and C6) are the most electronically activated, new catalytic systems are enabling the selective functionalization of the more challenging "distal" C3 and C4 positions. nih.govnih.gov For the target molecule, this could allow for the introduction of new substituents at the C2, C5, or C6 positions.

Dearomatization-Rearomatization: This strategy involves temporarily breaking the aromaticity of the pyridine ring to enable reactions that are otherwise impossible. researchgate.netresearchgate.net For instance, this approach can achieve highly regioselective meta-C-H functionalization, providing access to derivatives that are difficult to synthesize using traditional methods. nih.gov Switching to acidic conditions can even allow for para-selective functionalization. acs.org

Photoredox and Electrocatalysis: These methods use light or electricity to generate highly reactive intermediates under mild conditions, enabling a wide range of transformations that are not accessible through thermal methods. nih.gov

Table 4: Modern Activation Strategies for Pyridine Functionalization

| Strategy | Description | Potential Application on the Target Compound |

|---|---|---|

| Transition-Metal Catalyzed C-H Activation | Uses catalysts (e.g., Pd, Ru, Rh) to directly convert a C-H bond into a C-C or C-heteroatom bond. nih.govbeilstein-journals.org | Introduction of alkyl, aryl, or other groups at positions C2, C5, or C6. |

| Dearomatization-Rearomatization | Temporarily disrupts the pyridine's aromatic system to alter its reactivity pattern, enabling functionalization at otherwise inaccessible positions. researchgate.netresearchgate.net | Selective introduction of functional groups at the C5 (meta) position. |

| Photoredox Catalysis | Uses light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. nih.gov | C-H functionalization or annulation reactions to build fused ring systems. |

| N-Oxide Chemistry | Activation of the pyridine ring by forming a pyridine N-oxide, which facilitates nucleophilic attack and C-H functionalization. acs.org | Facilitates substitution reactions, particularly at the C2 position. |

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of a reaction's mechanism, kinetics, and intermediate species is crucial for its optimization and control. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens directly in the reaction vessel, provide this critical information in real-time. frontiersin.org

For the synthesis of this compound, these techniques are invaluable:

Mechanism Elucidation: By observing the formation and consumption of reactants, intermediates, and products in real-time, chemists can gain a fundamental understanding of the reaction pathway. acs.org

Kinetic Analysis: Techniques like in situ Raman spectroscopy can monitor the progress of reactions, such as microwave-promoted Suzuki couplings, to determine reaction rates and endpoints precisely. nih.govnih.gov

Process Analytical Technology (PAT): In an industrial or automated flow chemistry setting, in situ probes are essential for process analytical technology. They ensure the reaction is proceeding as expected, maintain quality control, and allow for immediate adjustments if deviations occur. frontiersin.org

Table 5: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| Raman Spectroscopy | Provides information on molecular vibrations, suitable for monitoring reactions in solution without interference from the solvent. nih.gov | Real-time tracking of reactant consumption and product formation in cross-coupling reactions. nih.gov |

| Infrared (IR) Spectroscopy | Tracks changes in the functional groups of molecules throughout a reaction. frontiersin.org | Monitoring the formation of key bonds and identifying reaction intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information on all soluble species in the reaction mixture. | Identifying and quantifying all components in the reaction, including starting materials, intermediates, products, and byproducts. |

| Mass Spectrometry (MS) | Allows for the real-time detection of reaction components, including transient intermediates. | Identifying short-lived species to provide direct evidence for a proposed reaction mechanism. |

Q & A

Q. What are common synthetic routes for preparing 3-chloro-4-(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized?

A typical method involves condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with aminopyridine derivatives, followed by cyclization. Catalysts like palladium or copper are often used in coupling reactions, with solvents such as DMF or toluene. Optimization focuses on temperature control (e.g., reflux conditions), stoichiometric ratios, and catalyst loading to maximize yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is structural characterization of this compound performed?

Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 250.1).

- X-ray Crystallography : Resolves crystal packing and bond angles for absolute configuration verification .

Q. What basic biological screening assays are used to evaluate this compound’s activity?

Initial screens include:

- Enzyme Inhibition Assays (e.g., MurA enzyme for antibacterial activity), using spectrophotometric monitoring of substrate conversion .

- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) determinations against Gram-positive/negative strains .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy) impact biological activity in SAR studies?

SAR analysis reveals that chloro substituents at the 4-position enhance antibacterial activity compared to methoxy groups, likely due to increased electrophilicity and target binding affinity. Dichlorination further boosts potency, while N-methylation retains activity but may alter pharmacokinetics. Pyridine ring substitutions (e.g., trifluoromethyl) show positional flexibility without significant activity loss .

Q. How can contradictory data in SAR studies be resolved?

Discrepancies (e.g., variable activity of trifluoromethyl analogs) may arise from differences in assay conditions (pH, bacterial strains) or compound purity. Strategies include:

- Dose-Response Curves : Validate activity thresholds across multiple replicates.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding modes of analogs with target enzymes .

Q. What methodologies address low yields in large-scale synthesis?

Challenges like steric hindrance or side reactions require:

- Flow Chemistry : Improves heat/mass transfer for exothermic steps.

- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., from 24h to 2h) while maintaining yield .

- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., solvent polarity, catalyst type) .

Q. How can metabolic stability of this compound be improved for in vivo studies?

- Prodrug Design : Introduce ester or amide moieties to mask polar groups, enhancing bioavailability.

- Isotope Labeling (e.g., ¹⁴C): Tracks metabolic pathways via LC-MS .

Data Analysis and Optimization

Q. What analytical techniques resolve impurities in the final product?

- HPLC-PDA : Detects and quantifies impurities >0.1% using reverse-phase columns (C18) and gradient elution.

- GC-MS : Identifies volatile byproducts from incomplete reactions .

Q. How is regioselectivity achieved in pyridine functionalization?

- Directed Metalation : Use of Lewis acids (e.g., LDA) to deprotonate specific positions.

- Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig): Install aryl/heteroaryl groups at predefined sites .

Biological and Mechanistic Studies

Q. Q. What advanced models assess in vivo efficacy and toxicity?

- Murine Infection Models : Evaluate pharmacokinetics (Cmax, AUC) and tissue distribution.

- Cytotoxicity Assays (HEK293, HepG2): Screen for off-target effects using MTT/WST-1 assays .

Q. How does this compound interact with non-target proteins?

- Thermal Shift Assays : Monitor protein denaturation to identify off-target binding.

- CRISPR-Cas9 Screens : Identify resistant mutations in target enzymes (e.g., MurA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.